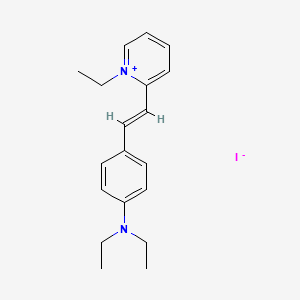
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide is an organic compound known for its unique optical properties. It belongs to the class of stilbazolium salts, which are widely studied for their nonlinear optical (NLO) properties. This compound is particularly noted for its high transparency in the visible and near-infrared regions, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide typically involves the Knoevenagel condensation reaction. This method includes the reaction of 4-(diethylamino)benzaldehyde with 1-ethyl-2-methylpyridinium iodide in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like methanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinium derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a nonlinear optical material in photonic devices.
Biology: Investigated for its potential in bioimaging due to its optical properties.
Medicine: Explored for its use in drug delivery systems and as a fluorescent probe.
Industry: Utilized in the development of optical data storage and signal processing devices
Mechanism of Action
The mechanism of action of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide involves its interaction with light. The compound exhibits strong nonlinear optical properties due to the delocalization of π-electrons within its structure. This delocalization enhances its ability to interact with light, making it effective in applications such as second harmonic generation (SHG) and other NLO processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Diethylamino-phenyl)-vinyl)-1-methyl-pyridinium iodide
- 4-[2-(4-Dimethylamino-phenyl)-vinyl)-1-methyl-pyridinium iodide
- 1-Ethyl-2-[2-(4-hydroxy-phenyl)-vinyl]-pyridinium iodide
Uniqueness
Compared to similar compounds, 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide stands out due to its high transparency in the visible and near-infrared regions, as well as its stability under various conditions. These properties make it particularly suitable for advanced photonic and optoelectronic applications .
Properties
CAS No. |
57439-27-7 |
|---|---|
Molecular Formula |
C19H25IN2 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C19H25N2.HI/c1-4-20(5-2)19-14-11-17(12-15-19)10-13-18-9-7-8-16-21(18)6-3;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WZHBDOPQGWBNEU-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(CC)CC.[I-] |
Canonical SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(CC)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
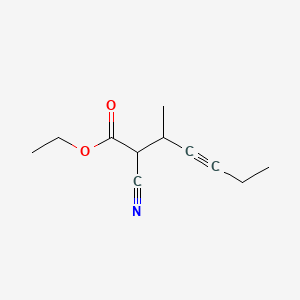
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13948758.png)
![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)
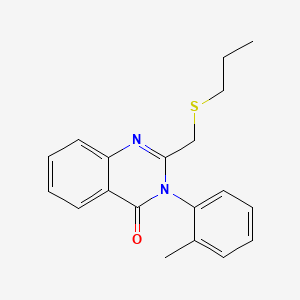
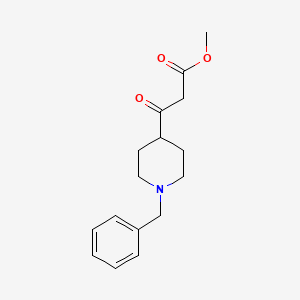

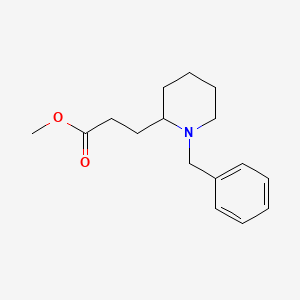

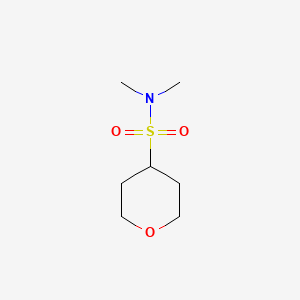
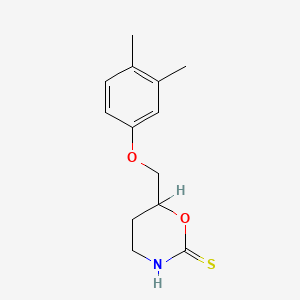

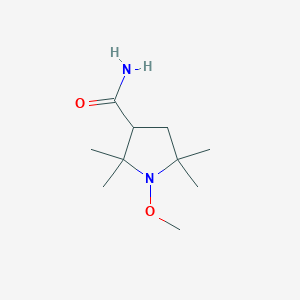
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
